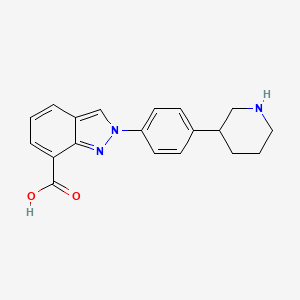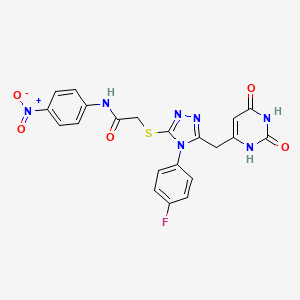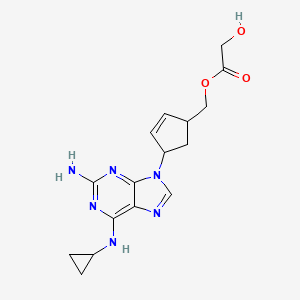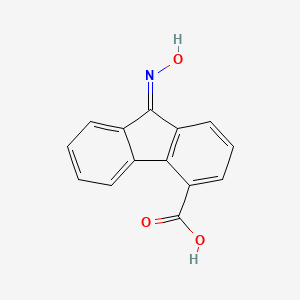acetic acid CAS No. 885276-64-2](/img/structure/B14121453.png)
[2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-yl](pyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (BOC) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates The BOC protecting group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicine, derivatives of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID may be investigated for their therapeutic potential. The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable component in the production of advanced materials.
Mécanisme D'action
The mechanism of action of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The BOC group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID:
(3-BOC-AMINO-PYRROLIDIN-1-YL)-FURAN-2-YL-ACETIC ACID: The furan ring in this compound provides different reactivity compared to the pyridine ring.
(3-BOC-AMINO-PYRROLIDIN-1-YL)-NAPHTHALEN-2-YL-ACETIC ACID: The naphthalene ring introduces additional aromaticity and potential for π-π interactions.
Uniqueness
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is unique due to the presence of both pyrrolidine and pyridine rings, which can participate in a wide range of chemical reactions. The BOC protecting group also allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
885276-64-2 |
|---|---|
Formule moléculaire |
C16H23N3O4 |
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)11-6-9-19(13(11)17)12(14(20)21)10-4-7-18-8-5-10/h4-5,7-8,11-13H,6,9,17H2,1-3H3,(H,20,21) |
Clé InChI |
UKFRQHKJZSIMKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)




![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)



![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)

